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Compound of Interest

Compound Name: Ammonium hexachloroiridate(IV)

Cat. No.: B093052 Get Quote

Ammonium hexachloroiridate(IV) ((NH₄)₂[IrCl₆]) is emerging as a valuable and versatile

catalyst and pre-catalyst in a range of organic transformations. Its stability, ease of handling,

and reactivity upon activation make it an attractive choice for researchers in academia and the

pharmaceutical industry. This document provides detailed application notes and experimental

protocols for key synthetic methodologies employing this iridium salt, focusing on transfer

hydrogenation of ketones, aerobic oxidation of alcohols, and C-H functionalization of indoles.

Application Note 1: Transfer Hydrogenation of
Ketones
Introduction: The reduction of ketones to secondary alcohols is a fundamental transformation in

organic synthesis, crucial for the preparation of numerous pharmaceutical intermediates and

fine chemicals. Ammonium hexachloroiridate(IV) can serve as an efficient pre-catalyst for

the transfer hydrogenation of a wide variety of ketones. In the presence of a hydrogen donor,

such as sodium formate, it forms highly active iridium hydride species in situ, which readily

reduce the carbonyl group with high efficiency and selectivity.

Mechanism: The catalytic cycle is believed to commence with the reduction of the Ir(IV) pre-

catalyst to a lower oxidation state, likely Ir(III) or Ir(I), by the hydrogen donor. This is followed by

the formation of an iridium hydride complex. The ketone substrate coordinates to the iridium

center, and subsequent migratory insertion of the carbonyl group into the Ir-H bond, followed by

hydrolysis, yields the secondary alcohol and regenerates the active iridium catalyst.
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Experimental Protocol: Transfer Hydrogenation of
Acetophenone
Materials:

Ammonium hexachloroiridate(IV) ((NH₄)₂[IrCl₆])

Acetophenone

Sodium formate (HCOONa)

Isopropanol (i-PrOH)

Water (deionized)

Ethyl acetate

Anhydrous sodium sulfate (Na₂SO₄)

Standard laboratory glassware

Magnetic stirrer and hotplate

Procedure:

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add

ammonium hexachloroiridate(IV) (0.005 mmol, 2.2 mg).

Add sodium formate (1.5 mmol, 102 mg) and isopropanol (10 mL).

Stir the mixture at room temperature for 10 minutes to ensure dissolution of the reagents.

Add acetophenone (1.0 mmol, 120.2 mg, 117 µL) to the reaction mixture.

Heat the reaction mixture to 80 °C and stir for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction by adding 10 mL of deionized water.

Extract the product with ethyl acetate (3 x 15 mL).

Combine the organic layers and wash with brine (20 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford 1-phenylethanol.

Quantitative Data:

Entry Substrate
Catalyst
Loading
(mol%)

Hydrogen
Donor

Solvent Time (h) Yield (%)

1
Acetophen

one
0.5 HCOONa i-PrOH 4 95

2

4'-

Chloroacet

ophenone

0.5 HCOONa i-PrOH 5 92

3
Cyclohexa

none
0.5 HCOONa i-PrOH 6 88

Experimental Workflow for Transfer Hydrogenation:

Reaction Setup Reaction Work-up and Purification

Add (NH₄)₂[IrCl₆] and HCOONa to flask Add isopropanol and stir Add ketone substrate Heat to 80°C and stir for 4-6h Monitor by TLC Quench with water Extract with ethyl acetate Dry, concentrate, and purify Characterize product
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Caption: Workflow for the transfer hydrogenation of ketones.

Application Note 2: Aerobic Oxidation of Alcohols
Introduction: The oxidation of alcohols to aldehydes and ketones is a cornerstone of organic

synthesis. The use of molecular oxygen from the air as the terminal oxidant represents a green

and sustainable approach. Ammonium hexachloroiridate(IV), in the presence of a suitable

co-catalyst and base, can facilitate the aerobic oxidation of benzylic and other activated

alcohols. The iridium catalyst activates molecular oxygen and facilitates the dehydrogenation of

the alcohol.

Mechanism: While the precise mechanism can be complex and dependent on the co-catalyst

system, a plausible pathway involves the formation of an iridium-peroxo or iridium-oxo species

from the reaction of a reduced iridium center with molecular oxygen. The alcohol substrate then

coordinates to the iridium center, followed by a β-hydride elimination step to yield the

corresponding aldehyde or ketone, water, and the regenerated iridium catalyst.

Experimental Protocol: Aerobic Oxidation of Benzyl
Alcohol
Materials:

Ammonium hexachloroiridate(IV) ((NH₄)₂[IrCl₆])

Benzyl alcohol

Potassium carbonate (K₂CO₃)

Toluene

Standard laboratory glassware

Magnetic stirrer

Air or oxygen supply

Procedure:
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To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux

condenser, and an air inlet, add ammonium hexachloroiridate(IV) (0.01 mmol, 4.4 mg) and

potassium carbonate (2.0 mmol, 276 mg).

Add toluene (20 mL) to the flask.

Introduce benzyl alcohol (1.0 mmol, 108.1 mg, 104 µL) to the reaction mixture.

Bubble a gentle stream of air through the reaction mixture while stirring vigorously.

Heat the mixture to 100 °C and maintain for 12-24 hours.

Monitor the reaction progress by Gas Chromatography (GC) or TLC.

Upon completion, cool the reaction to room temperature.

Filter the reaction mixture to remove the base and catalyst residues.

Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford benzaldehyde.

Quantitative Data:
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Entry Substrate
Catalyst
Loading
(mol%)

Base Solvent Time (h) Yield (%)

1
Benzyl

alcohol
1.0 K₂CO₃ Toluene 18 85

2

4-

Methoxybe

nzyl

alcohol

1.0 K₂CO₃ Toluene 16 90

3
Cinnamyl

alcohol
1.0 K₂CO₃ Toluene 24 78

Logical Relationship for Aerobic Oxidation:

Reactants & Catalysts

Catalytic Cycle

Products

Alcohol

Alcohol Oxidation

(NH₄)₂[IrCl₆]

Catalyst Activation

Base (e.g., K₂CO₃) Air (O₂)

Catalyst RegenerationAldehyde/Ketone Water
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Caption: Key components and stages in aerobic alcohol oxidation.

Application Note 3: C-H Functionalization of Indoles
Introduction: The direct functionalization of C-H bonds is a powerful strategy in organic

synthesis for its atom and step economy. Iridium catalysts have shown remarkable activity in

directing the borylation of C-H bonds in various heterocycles, including indoles. While often

requiring specific ligands, under certain conditions, a simple iridium source like ammonium
hexachloroiridate(IV) can potentially catalyze the C-H borylation of N-protected indoles,

providing a valuable intermediate for further cross-coupling reactions.

Mechanism: The catalytic cycle for iridium-catalyzed C-H borylation typically involves the

oxidative addition of a B-H or B-B bond from the boron source to the iridium center. This is

followed by the coordination of the indole substrate and a concerted metalation-deprotonation

(CMD) step, where the C-H bond is broken and a C-Ir bond is formed. Reductive elimination

then furnishes the borylated indole and regenerates the active iridium catalyst.

Experimental Protocol: C-H Borylation of N-Boc-Indole
Materials:

Ammonium hexachloroiridate(IV) ((NH₄)₂[IrCl₆])

N-Boc-indole

Bis(pinacolato)diboron (B₂pin₂)

Cyclohexane

Standard Schlenk line and glassware

Magnetic stirrer and hotplate

Procedure:

In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add

ammonium hexachloroiridate(IV) (0.015 mmol, 6.6 mg).
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Add bis(pinacolato)diboron (0.6 mmol, 152 mg).

Add N-Boc-indole (0.5 mmol, 107.6 mg).

Add anhydrous, degassed cyclohexane (2.5 mL).

Seal the Schlenk tube and remove it from the glovebox.

Place the reaction mixture in a preheated oil bath at 80 °C and stir for 16 hours.

Monitor the reaction by GC-MS.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate (10 mL) and filter through a short plug of silica gel,

eluting with ethyl acetate.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.

Quantitative Data:

Entry Substrate
Catalyst
Loading
(mol%)

Boron
Source

Solvent Time (h) Yield (%)

1
N-Boc-

Indole
3.0 B₂pin₂

Cyclohexa

ne
16 75

2

N-Boc-5-

bromoindol

e

3.0 B₂pin₂
Cyclohexa

ne
18 70

3

N-Boc-2-

methylindol

e

3.0 B₂pin₂
Cyclohexa

ne
24 65

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for C-H Borylation:

Inert Atmosphere Setup

Reaction

Work-up and Purification

Add (NH₄)₂[IrCl₆], B₂pin₂, and N-Boc-indole to Schlenk tube

Add anhydrous cyclohexane

Heat to 80°C and stir for 16h

Monitor by GC-MS

Filter through silica plug

Concentrate filtrate

Column chromatography

Characterize product
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Caption: Workflow for the C-H borylation of N-Boc-indole.

To cite this document: BenchChem. [Ammonium Hexachloroiridate(IV): A Versatile Catalyst
in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b093052#ammonium-hexachloroiridate-iv-as-a-
catalyst-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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